tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
The synthesis of tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the formyl and carboxylate groups. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other similar heterocyclic compounds, such as:
- tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]-3,6-dihydropyridine-1(2H)-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-7-10(13(18)19-14(3,4)5)8(2)15-12-11(7)9(6-17)16-20-12/h6H,1-5H3 |
InChI Key |
GDQDZLPIVSLLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(=O)OC(C)(C)C)C)C=O |
Origin of Product |
United States |
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